molecular formula C16H14N2O4 B5662611 (E)-N,N'-bis(3-hydroxyphenyl)but-2-enediamide

(E)-N,N'-bis(3-hydroxyphenyl)but-2-enediamide

Cat. No.: B5662611
M. Wt: 298.29 g/mol
InChI Key: UCQBGUBAJMSMPN-BQYQJAHWSA-N
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Description

(E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide is an organic compound characterized by the presence of two 3-hydroxyphenyl groups attached to a but-2-enediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide typically involves the reaction of 3-hydroxybenzaldehyde with but-2-enediamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

(E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism by which (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical and physiological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide can be compared to other compounds with similar structures, such as:

    N,N’-bis(3-hydroxyphenyl)ethylenediamide: This compound has a similar structure but with an ethylene backbone instead of a but-2-ene backbone.

    N,N’-bis(3-hydroxyphenyl)prop-2-enediamide: This compound has a prop-2-ene backbone, making it slightly different in terms of chemical properties and reactivity.

Uniqueness: The unique structure of (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide, with its but-2-ene backbone and two 3-hydroxyphenyl groups, gives it distinct chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

(E)-N,N'-bis(3-hydroxyphenyl)but-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-13-5-1-3-11(9-13)17-15(21)7-8-16(22)18-12-4-2-6-14(20)10-12/h1-10,19-20H,(H,17,21)(H,18,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQBGUBAJMSMPN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)NC(=O)/C=C/C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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